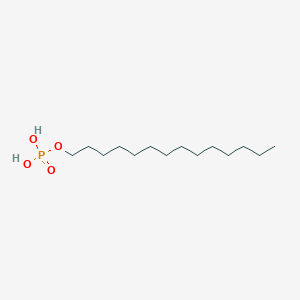
费氏菌素 A
描述
Fischeria A is a unique and powerful compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring compound, Fischeria, and has been studied extensively for its biochemical and physiological effects.
科学研究应用
新颖的化合物和结构
- 费氏菌素 A 是一种从大戟属(Euphorbia fischeriana)中分离出的具有独特骨架的诺迪萜内酯。其结构是通过广泛的核磁共振研究和 X 射线晶体学确定的 (Pei et al., 1999)。
药理学和治疗潜力
- 网纹牛肝菌(Dictyophora indusiata Fischer)具有重要的药用价值,包括抗氧化剂、抗炎剂,以及在癌症和免疫治疗中的潜在应用。其生物活性化合物,如萜类和生物碱,是药理功效研究的重点 (Habtemariam, 2019)。
植物分类和特征
- 费氏菌属以独特的花药和花冠结构为特征,包括从墨西哥到阿根廷发现的物种。该属由攀援藤本组成,以花卉属性区分 (Murphy, 1986)。
在生物发光和细菌通讯中的应用
- 与费氏菌属相关的费氏弧菌显示出与某些海洋生物的共生关系,从而深入了解生物发光和细菌定植因子 (Visick & Ruby, 2006)。
水毒性评估
- 生物发光细菌费氏弧菌用于水毒性检测,突出了其在环境监测和生物传感中的应用 (Bergua et al., 2020)。
分子和遗传研究
- 已对大戟属的转录组进行测序,以了解前列腺素等化合物的生化途径,这与艾滋病研究有关 (Barrero et al., 2011)。
生态毒理学见解
- 生物发光细菌费氏弧菌用于慢性毒性测试,以评估各种物质对水生环境的影响 (Gellert, 2000)。
属性
IUPAC Name |
(1R,6R,10R,12R)-12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTIEBXNTWYKEY-ZFKCKOODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2([C@@H](C1)CCC([C@@H]3C2=CC(=O)O3)(C)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fischeria A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Fischeria A and where is it found?
A1: Fischeria A is a novel norditerpene lactone originally isolated from Euphorbia fischeriana [, ]. While the plant genus Fischeria belongs to the Apocynaceae family, Fischeria A is specifically found in the Euphorbia genus, which is part of the Euphorbiaceae family.
Q2: What is the molecular formula and weight of Fischeria A?
A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of Fischeria A. Further investigation into the full research articles is needed for this information.
Q3: Are there any studies on the interaction of Fischeria A with biological targets and its downstream effects?
A3: The provided abstracts do not mention any specific studies on the interaction of Fischeria A with biological targets or its downstream effects. More research is needed to elucidate its mechanism of action.
Q4: What is the role of Fischeria A in Euphorbiae Ebracteolatae Radix processing?
A5: During vinegar processing of Euphorbiae Ebracteolatae Radix, Fischeria A, being a norditerpene lactone, undergoes a ring-opening reaction in the presence of acetic acid []. This structural transformation may contribute to the reduced toxicity and preserved efficacy of the processed herb, as suggested by the study [].
Q5: Are there any known analytical methods to characterize and quantify Fischeria A?
A6: Although not specifically mentioned, the study investigating the processing of Euphorbiae Ebracteolatae Radix utilizes LC-MS/MS and HPLC techniques to analyze the structural transformation of Fischeria A and quantify its content before and after processing []. This suggests the applicability of these analytical methods for Fischeria A characterization and quantification.
Q6: Has the structure-activity relationship (SAR) of Fischeria A been investigated?
A6: The provided abstracts do not delve into the SAR of Fischeria A. Further research is necessary to understand the impact of structural modifications on its activity, potency, and selectivity.
Q7: Is there any information available on the stability of Fischeria A under various conditions?
A8: While the provided research abstracts do not directly investigate the stability of Fischeria A under various conditions, one study shows that heat, particularly in the presence of acetic acid, can induce structural changes in Fischeria A []. This suggests potential sensitivity to specific environmental factors. Further research is required to fully understand its stability profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















